Predicted Lipophilicity (LogP) Differentiates from Shorter-Chain Amines
The predicted lipophilicity (LogP) of (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine is 2.92 . This value is significantly higher than that of simpler pyridylethylamine analogs, such as (S)-1-pyridin-2-yl-ethylamine (LogP ≈ 0.7), indicating a greater affinity for non-polar environments and increased membrane permeability .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.92 |
| Comparator Or Baseline | (S)-1-Pyridin-2-yl-ethylamine (LogP ≈ 0.7) |
| Quantified Difference | +2.22 |
| Conditions | Predicted values from vendor data and calculated properties. |
Why This Matters
Higher LogP suggests better passive diffusion across cell membranes, a critical parameter for selecting leads in cellular assays and in vivo studies.
